(-)-Eseroline fumarate

stereochemistry in vivo antinociception opioid receptor pharmacology

Select (-)-Eseroline fumarate for its unique dual pharmacology: direct μ-opioid receptor agonism (pA₂ of naloxone equivalent to morphine) combined with weak, rapidly reversible AChE inhibition (onset & recovery <15 sec). Unlike the oxidation-prone free base, the fumarate salt remains stable in solution with antioxidants, ensuring assay reproducibility. Crucially, only the (-)-enantiomer produces in vivo analgesia—despite equal receptor binding affinity of both enantiomers—making this compound indispensable for investigating the binding-to-efficacy translation in opioid signaling. Essential for dissecting physostigmine metabolite-driven neurotoxicity in Alzheimer's and organophosphate countermeasure research. Stored at 2-8°C with 6-month stability.

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
CAS No. 104015-29-4
Cat. No. B1139458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Eseroline fumarate
CAS104015-29-4
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)
InChIKeyPBZRRADJWNBPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Eseroline Fumarate CAS 104015-29-4: Baseline Profile for Research Procurement


(-)-Eseroline fumarate (CAS 104015-29-4) is a fumarate salt form of (-)-eseroline, a major hydrolytic metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine [1]. The compound possesses a pyrrolo[2,3-b]indole core structure structurally related to both physostigmine and morphine, with the fumarate counterion conferring enhanced stability compared to the free base, which is highly susceptible to oxidation [2]. Distinct from its parent physostigmine, (-)-eseroline fumarate exhibits dual pharmacological character: weak and rapidly reversible AChE inhibition coupled with μ-opioid receptor agonist activity [1].

(-)-Eseroline Fumarate: Why Stereochemistry and Counterion Prevent Generic Substitution


The selection of (-)-eseroline fumarate over superficially similar analogs cannot be made on structural resemblance alone due to three critical differentiation axes. First, stereochemical configuration is dispositive: (-)-eseroline demonstrates potent in vivo narcotic agonist activity comparable to morphine, whereas its unnatural (+)-enantiomer is devoid of any analgesic effect despite binding to opiate receptors with equal affinity in vitro [1]. Second, the fumarate salt form addresses a documented practical limitation: eseroline as the free base is unstable and rapidly oxidizes, while salt forms with acids including fumaric acid remain stable even in solution when antioxidant agents are present [2]. Third, the parent compound physostigmine exhibits fundamentally different pharmacology—it is a potent, sustained AChE inhibitor lacking direct opioid receptor agonist properties—whereas (-)-eseroline fumarate displays a distinct dual-mechanism profile with rapid-onset, rapidly reversible enzyme interaction [1][3].

(-)-Eseroline Fumarate: Head-to-Head Quantitative Differentiation Evidence


Stereospecific In Vivo Analgesic Activity: (-)-Eseroline vs. (+)-Eseroline

The enantiomers of eseroline exhibit equivalent in vitro opioid receptor binding affinities in rat brain membrane preparations and equivalent inhibition of adenylate cyclase. However, in vivo antinociceptive testing reveals a stark stereospecific divergence: only (-)-eseroline displays potent narcotic agonist activity comparable to morphine, whereas (+)-eseroline is completely inactive in vivo [1]. Neither (-)-noreseroline nor the open dihydroseco analogue (-)-8 produced any analgesic effects [1].

stereochemistry in vivo antinociception opioid receptor pharmacology

Salt Form Stability: (-)-Eseroline Fumarate vs. Free Base

Eseroline as a free base is documented to be quite unstable and readily undergoes oxidation. In contrast, its salts with acids—specifically including fumaric acid, salicylic acid, and tartaric acid—are stable even when maintained in solution, provided that antioxidant agents are present [1]. The fumarate salt form enables long-term storage at 2-8°C with stability for at least 6 months after receipt, whereas solutions prepared from the compound require fresh preparation .

compound stability formulation chemistry salt selection

AChE Inhibition Kinetics: Rapid-Onset, Rapidly Reversible vs. Physostigmine

Eseroline's AChE inhibitory action differs fundamentally from that of its parent physostigmine. Eseroline inhibition develops fully in less than 15 seconds and is independent of pre-incubation duration. Critically, this inhibition is rapidly reversible: after pre-incubation followed by dilution, maximum enzymic activity is regained within 15 seconds [1]. This contrasts with physostigmine, which produces more sustained enzyme inhibition via covalent carbamylation of the active site serine residue.

enzyme kinetics acetylcholinesterase reversible inhibition

μ-Opioid Receptor Agonism: (-)-Eseroline vs. Physostigmine

Eseroline demonstrates high affinity for opioid receptor sites in rat brain homogenates, as measured by inhibition of stereospecific [3H]-naloxone binding. The apparent pA₂ values of naloxone demonstrated with eseroline and morphine were found to be equal, indicating action on pharmacologically equivalent receptor populations [1][2]. In contrast, physostigmine shows negligible affinity for opioid receptor sites and lacks direct opioid agonist properties, its analgesic effects being mediated entirely through indirect cholinergic mechanisms [3].

opioid receptor binding naloxone antagonism antinociception

Neuronal Cell Toxicity: Eseroline vs. Physostigmine

In comparative toxicity studies across multiple neuronal cell lines, eseroline was found to be comparatively more toxic than its parent compound physostigmine. Eseroline elicited a dose- and time-dependent leakage of lactic acid dehydrogenase (LDH) and release of adenine nucleotides from mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 cells [1]. A nonneuronal cell line, rat liver ARL-15, was comparatively the most resistant cell type to eseroline toxicity [1]. The mechanism involves loss of cellular ATP and membrane damage, which may contribute to the known neurotoxic effects observed with physostigmine administration.

neurotoxicity LDH leakage ATP depletion

(-)-Eseroline Fumarate: Validated Research Application Scenarios Based on Quantitative Evidence


Stereospecific Opioid Pharmacology Studies Requiring In Vivo/In Vitro Correlation

(-)-Eseroline fumarate serves as a critical tool for investigating the disconnect between in vitro receptor binding and in vivo functional efficacy. As demonstrated by Schönenberger et al. (1986), the (-)- and (+)-enantiomers bind opioid receptors with equal affinity yet only (-)-eseroline produces in vivo analgesia [1]. This makes the compound uniquely valuable for studies examining the molecular determinants of opioid receptor signal transduction, membrane permeability, metabolic stability, or receptor conformational selection that govern the translation from binding to physiological effect.

Dual-Mechanism Probe for Opioid-Cholinergic Interaction Studies

For research requiring simultaneous but dissociable engagement of opioid and cholinergic systems, (-)-eseroline fumarate offers a distinct advantage over single-mechanism alternatives. The compound combines direct μ-opioid receptor agonism (pA₂ of naloxone equivalent to morphine [1]) with weak, rapidly reversible AChE inhibition (full onset and recovery within <15 seconds ). This dual profile enables experimental designs where opioid-mediated effects can be selectively antagonized with naloxone while cholinergic effects are controlled via timing of washout, providing a pharmacological dissection tool not achievable with physostigmine (AChE inhibition only) or morphine (opioid agonism only).

Physostigmine Metabolite Toxicology and Neurotoxicity Mechanistic Studies

(-)-Eseroline fumarate is essential for research examining the contribution of physostigmine metabolism to observed neurotoxicity. Somani et al. (1990) established that eseroline is comparatively more toxic than physostigmine in neuronal cell models (N1E-115, C6, NG 108-15), inducing dose- and time-dependent LDH leakage and adenine nucleotide release, ultimately causing cell death through ATP depletion [1]. Investigators studying adverse effects associated with physostigmine administration—particularly in Alzheimer's disease research or organophosphate countermeasure development—require (-)-eseroline fumarate as a discrete molecular entity to distinguish parent drug toxicity from metabolite-driven mechanisms.

Stable Salt Form for Reproducible In Vitro and In Vivo Assay Development

For any experimental workflow requiring consistent, reproducible handling of eseroline, the fumarate salt form is the requisite procurement specification. The free base is documented to be unstable and readily oxidized, whereas the fumarate salt remains stable in solution when antioxidants are present [1]. This stability differential is non-negotiable for assay development, dose-response studies, and long-term studies requiring compound storage. Procurement of the fumarate salt with documented storage conditions (2-8°C, 6-month stability) ensures that experimental variability attributable to compound degradation is minimized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Eseroline fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.